molecular formula C12H13NO3 B8302873 (5-Hydroxy-indol-1-yl)-acetic acid ethyl ester

(5-Hydroxy-indol-1-yl)-acetic acid ethyl ester

Cat. No.: B8302873
M. Wt: 219.24 g/mol
InChI Key: FKMUOQRGDODMEL-UHFFFAOYSA-N
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Description

(5-Hydroxy-indol-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(5-hydroxyindol-1-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-6-5-9-7-10(14)3-4-11(9)13/h3-7,14H,2,8H2,1H3

InChI Key

FKMUOQRGDODMEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-Benzyloxy-indol-1-yl)-acetic acid ethyl ester (3.49 g, 11.31 mmol) is dissolved in EtOH (50 mL) and glacial acetic acid is added (2.0 mL). Palladium on carbon (20% by wt., 0.700 g) is then added to the homogenous solution, and a hydrogen filled balloon is connected to the round bottom flask. A vacuum is created within the flask until the ethanol began to bubble, and the hydrogen allowed to enter the flask; this procedure is repeated three times, then the reaction is left to stir at room temperature overnight. Upon completion, the reaction is diluted with DCM (200 mL), and water (100 mL) is added. The mixture is filtered through a celite plug and the two phases are separated. The organic layer is washed with brine (2×75 mL), then dried over anhydrous magnesium sulfate, and concentrated to yield the title compound (2.42 g) in 98% yield. The residual acetic acid is removed by flash column chromatography.
Name
(5-Benzyloxy-indol-1-yl)-acetic acid ethyl ester
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

To an ice cold solution of [5-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester (12.9 g, 38.7 mmol) in THF (130 ml) was added tetrabutylammonium fluoride hydrate (12.5 g, 38.7 mmol). The reaction mixture was stirred for 1 h at RT, diluted with diethyl ether and washed with 1N HCl and water. Evaporation of the solvent under reduced pressure gave 7.07 g (32.2 mmol, 83%) (5-hydroxy-indol-1-yl)-acetic acid ethyl ester.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[5-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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